molecular formula C10H11BrFN B578457 N-Cyclopropyl 2-bromo-6-fluorobenzylamine CAS No. 1355247-19-6

N-Cyclopropyl 2-bromo-6-fluorobenzylamine

Cat. No.: B578457
CAS No.: 1355247-19-6
M. Wt: 244.107
InChI Key: CAPCGISPNVNOBL-UHFFFAOYSA-N
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Description

N-Cyclopropyl 2-bromo-6-fluorobenzylamine (CAS 1355247-19-6) is a chemical compound with the molecular formula C 10 H 11 BrFN and a molecular weight of 244.10 g/mol . It is a benzylamine derivative characterized by the presence of both bromo and fluoro substituents on the aromatic ring, alongside a cyclopropylamine functional group. These features make it a valuable and versatile building block in organic synthesis and pharmaceutical research. This compound serves as a key synthetic intermediate for the discovery and development of new active molecules. While specific studies on this exact molecule are not publicly detailed, structural analogs, such as related xanthine-based benzylamide derivatives, are prominently featured in published research as antagonists for the A 2B adenosine receptor (A 2B AR) . Antagonists of this receptor are under investigation for their therapeutic potential in a range of inflammation-related diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer . As a research chemical, it can be utilized in constructing compound libraries for high-throughput screening, in structure-activity relationship (SAR) studies, and in the synthesis of more complex target molecules. This compound is offered by several fine chemical suppliers, including BLD Pharmatech and LEAPChem . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPCGISPNVNOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742756
Record name N-[(2-Bromo-6-fluorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-19-6
Record name N-[(2-Bromo-6-fluorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Systematic Nomenclature and Stereochemical Considerations

The compound is systematically named N-Cyclopropyl 2-bromo-6-fluorobenzylamine (B1280769) . Its Chemical Abstracts Service (CAS) registry number is 1355247-19-6 . The molecular formula is C₁₀H₁₁BrFN, and it has a molecular weight of 244.10 g/mol . aobchem.com

The structure consists of a central benzylamine (B48309) core. The benzene (B151609) ring is substituted at the 2-position with a bromine atom and at the 6-position with a fluorine atom. The nitrogen atom of the benzylamine is substituted with a cyclopropyl (B3062369) group. The presence of a stereocenter at the benzylic carbon means that this compound can exist as a pair of enantiomers. However, commercially available material is typically provided as a racemate, and the stereochemical aspects are not extensively detailed in publicly available literature.

Spectroscopic Techniques for Comprehensive Structural Confirmation

In a typical ¹H NMR spectrum of N-Cyclopropyl 2-bromo-6-fluorobenzylamine, distinct signals corresponding to the aromatic, benzylic, and cyclopropyl protons would be expected. The aromatic region would likely show complex multiplets due to the coupling between the remaining aromatic protons and the fluorine atom. The benzylic proton would appear as a singlet or a multiplet depending on its coupling with the amine proton and the fluorine atom. The protons of the cyclopropyl group would exhibit characteristic multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum would provide further structural confirmation by showing the expected number of carbon signals. The carbon atoms attached to the bromine and fluorine atoms would exhibit characteristic chemical shifts, and their signals would be influenced by the halogen's electronegativity and the heavy-atom effect of bromine. The signals for the cyclopropyl carbons would be found in the aliphatic region.

¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorine-containing compounds. For this compound, a singlet or a multiplet corresponding to the single fluorine atom would be observed. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. In synthetic chemistry, ¹⁹F NMR can be invaluable for monitoring the progress of reactions involving the introduction or modification of the fluorinated aromatic ring, as the fluorine signal provides a clear and often unobstructed view of the reaction's progress.

HRMS is essential for determining the precise elemental composition of a molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₁BrFN by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio).

Synthetic Methodologies for N Cyclopropyl 2 Bromo 6 Fluorobenzylamine and Analogous Structures

Strategies for Benzylamine (B48309) Synthesis from Halogenated Aromatic Precursors

The construction of the benzylamine scaffold from halogenated aromatic precursors is a fundamental step. Two primary strategies, reductive amination and nucleophilic substitution, are widely employed.

Reductive Amination Routes

Reductive amination is a versatile method for forming carbon-nitrogen bonds, proceeding through an imine intermediate. This two-step, one-pot process typically involves the reaction of an aldehyde or ketone with an amine, followed by reduction of the resulting imine.

For the synthesis of N-cyclopropyl 2-bromo-6-fluorobenzylamine (B1280769), the logical starting materials for a reductive amination approach would be 2-bromo-6-fluorobenzaldehyde (B104081) and cyclopropylamine (B47189). The initial reaction between the aldehyde and the amine forms a Schiff base (imine), which is then reduced in situ to the desired secondary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial; for instance, NaBH₃CN is often preferred as it is selective for the imine over the aldehyde, minimizing the reduction of the starting material. researchgate.net The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, often under mild conditions.

Nucleophilic Substitution Approaches

An alternative and classical approach to forming the benzylamine linkage is through nucleophilic substitution. This method typically involves the reaction of a benzyl (B1604629) halide with an amine. In the context of synthesizing N-cyclopropyl 2-bromo-6-fluorobenzylamine, this would entail the reaction of a 2-bromo-6-fluorobenzyl halide (e.g., bromide or chloride) with cyclopropylamine.

The reaction proceeds via an Sₙ2 mechanism, where the amine acts as the nucleophile and displaces the halide from the benzylic carbon. The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group (Br > Cl), the solvent, and the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃).

This method is straightforward and widely used for the synthesis of benzylamines. However, a potential side reaction is over-alkylation, where the newly formed secondary amine reacts further with the benzyl halide to form a tertiary amine. This can often be controlled by using an excess of the primary amine.

Introduction of the N-Cyclopropyl Group in Benzylamine Derivatives

The cyclopropyl (B3062369) moiety is a valuable structural motif in medicinal chemistry, and its introduction onto a nitrogen atom can be achieved through various methods. In the context of synthesizing N-cyclopropyl benzylamine derivatives, the most direct methods are the reductive amination with cyclopropylamine as described above, or the nucleophilic substitution using cyclopropylamine.

Another approach involves the N-cyclopropylation of a pre-formed benzylamine. For instance, 2-bromo-6-fluorobenzylamine could be reacted with a cyclopropylating agent. While less direct for the primary synthesis of the target compound, this can be a useful strategy in certain synthetic routes.

Exploration of Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to reductive amination reactions. mdpi.comharvard.edu

In the context of reductive amination, microwave irradiation can significantly reduce the reaction time from hours to minutes. harvard.edu For example, the microwave-assisted reductive amination of benzaldehyde (B42025) with aqueous ammonia (B1221849) over a rhodium catalyst yielded benzylamine in 98.2% yield in just one hour. nih.gov This demonstrates the potential for rapid and efficient synthesis of benzylamines under microwave conditions. The enhancement is attributed to the efficient and uniform heating of the reaction mixture, which can lead to faster reaction rates and improved selectivity by minimizing the formation of byproducts that can occur with prolonged heating. nih.govmdpi.com

The table below illustrates the comparison between conventional and microwave-assisted synthesis for a generic reductive amination reaction.

Table 1: Comparison of Conventional vs. Microwave-Assisted Reductive Amination

Method Reaction Time Yield Reference
Conventional Heating 13 hours - mdpi.com
Microwave-Assisted 3 hours High mdpi.com
Conventional Heating 72 hours - harvard.edu
Microwave-Assisted 4 hours Comparable to 72h conventional harvard.edu

Development of Automated Synthesis Techniques for N-Heterocycle Formations

The demand for large libraries of compounds for drug discovery has driven the development of automated synthesis platforms. These systems can perform multi-step syntheses with high throughput and reproducibility. Automated flow synthesis, in particular, offers advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for rapid optimization. researchgate.net

While specific automated synthesis protocols for this compound are not explicitly detailed in the literature, the building blocks of such a synthesis are amenable to automation. For instance, automated systems have been developed for iterative cross-coupling reactions to build complex small molecules. researchgate.net The principles of automated flow synthesis could be applied to both reductive amination and nucleophilic substitution pathways, allowing for the rapid generation of a library of analogous structures for structure-activity relationship (SAR) studies.

The general workflow for an automated synthesis would involve pumping the starting materials (e.g., 2-bromo-6-fluorobenzaldehyde and cyclopropylamine for reductive amination) and reagents through a series of reactors under controlled temperature and pressure, followed by in-line purification to isolate the desired product.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice between reductive amination and nucleophilic substitution for the synthesis of this compound depends on several factors, including the availability of starting materials, desired purity, and scalability. A direct, quantitative comparison of the two methods for this specific target molecule is not available in the reviewed literature. However, a qualitative analysis based on general principles can be made.

Reductive Amination:

Advantages: This is a one-pot reaction which can be highly selective, especially with the appropriate choice of reducing agent that does not reduce the starting aldehyde. It generally avoids the issue of over-alkylation that can be problematic in nucleophilic substitution.

Disadvantages: The stability of the imine intermediate can be a factor, and the reducing agent may need to be carefully selected to avoid unwanted side reactions.

Nucleophilic Substitution:

Advantages: This is a conceptually simple and often high-yielding reaction. The starting materials, a benzyl halide and an amine, are often readily available.

Disadvantages: Over-alkylation to form the tertiary amine is a common side reaction, which may necessitate using a large excess of the primary amine or careful control of reaction conditions, potentially complicating purification.

The table below provides a general comparison of factors influencing the choice between these two synthetic routes for benzylamine synthesis.

Table 2: General Comparison of Reductive Amination and Nucleophilic Substitution for Benzylamine Synthesis

Feature Reductive Amination Nucleophilic Substitution
Starting Materials Aldehyde/Ketone + Amine Benzyl Halide + Amine
Key Intermediate Imine/Schiff Base -
Common Reagents NaBH₄, NaBH₃CN, NaBH(OAc)₃ Base (e.g., Et₃N, K₂CO₃)
Potential Byproducts Alcohol (from aldehyde reduction) Tertiary Amine (over-alkylation)
Selectivity Control Choice of reducing agent Stoichiometry of reactants
Atom Economy Generally good Can be lower due to base/salt formation

Ultimately, the optimal synthetic route would be determined through empirical investigation, comparing the yields, purity profiles, and ease of execution for both methods on the specific substrate.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Amine Functionality: Oxidation and Reduction Reactions

The secondary amine functionality in N-Cyclopropyl 2-bromo-6-fluorobenzylamine (B1280769) is a primary site for both oxidation and reduction reactions. The reactivity is analogous to that of other secondary benzylamines, influenced by the electronic properties of the benzyl (B1604629) and cyclopropyl (B3062369) groups.

Oxidation Reactions: The oxidation of secondary benzylamines can lead to several products, primarily imines, through the removal of two hydrogen atoms. For N-Cyclopropyl 2-bromo-6-fluorobenzylamine, oxidation would yield the corresponding N-cyclopropyl-2-bromo-6-fluorobenzylimine. This transformation can be achieved using a variety of oxidizing agents. For instance, manganese-based reagents, such as Mn(II) in the presence of tert-butyl hydroperoxide, are known to facilitate the oxidative coupling of benzylamines to imines. Metal-free oxidation methods, employing organocatalysts like salicylic acid derivatives under an oxygen atmosphere, also provide an efficient route to imine synthesis from benzylamines. acs.org Under certain conditions, particularly with enzymatic catalysts like monoamine oxidases or cytochrome P-450, N-dealkylation can occur, which would lead to the cleavage of either the cyclopropyl or the benzyl group. nih.gov

Reduction Reactions: The term "reduction" in the context of the amine functionality typically refers to reactions where the amine is formed from a more oxidized precursor, such as an imine or an amide. However, the N-benzyl bond is susceptible to reductive cleavage, a process known as debenzylation. This is commonly achieved through catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. organic-chemistry.org This reaction would cleave the benzyl group, yielding cyclopropylamine (B47189) and 2-bromo-6-fluorotoluene. This process is a standard method for removing a benzyl protecting group from a nitrogen atom.

Reaction TypeReagents/ConditionsPotential Product(s)
Oxidation Mn(II)/tert-BuOOH or Salicylic Acid/O₂N-cyclopropyl-2-bromo-6-fluorobenzylimine
N-Debenzylation H₂ / Pd-CCyclopropylamine and 2-bromo-6-fluorotoluene
Enzymatic N-dealkylation Cytochrome P-450, Monoamine Oxidase2-bromo-6-fluorobenzylamine or Cyclopropylamine

Halogen Chemistry on the Benzene (B151609) Ring: Nucleophilic Aromatic Substitution (SNAr) Pathways

The benzene ring of this compound possesses two halogen substituents, fluorine and bromine, which can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism involves a two-step addition-elimination process, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgopenstax.org

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. openstax.org In the case of this compound, the substituents present (-F, -Br, -CH₂NH-cyclopropyl) are not strongly electron-withdrawing in the way a nitro group is. Halogens are inductively electron-withdrawing but can also donate electron density through resonance. The benzylamine (B48309) group is generally considered an activating group for electrophilic substitution, which deactivates the ring towards nucleophilic attack.

However, if a reaction were forced under harsh conditions, the relative leaving group ability of the halogens would be a key factor. In many SNAr reactions, fluoride is a better leaving group than bromide. youtube.com This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com Therefore, a nucleophile would preferentially attack the carbon bearing the fluorine atom (C-6) over the carbon bearing the bromine atom (C-2). The success of such a reaction would still heavily depend on the nucleophile's strength and the reaction conditions.

Electrophilic Aromatic Substitution on the Fluorinated Benzene Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The regiochemical outcome of such a reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.org These substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. masterorganicchemistry.comlibretexts.org

In this compound, the directing effects of three substituents must be considered:

Fluorine (-F): A weakly deactivating but ortho-, para-director. organicchemistrytutor.com

Bromine (-Br): A weakly deactivating but ortho-, para-director. organicchemistrytutor.com

N-Cyclopropylbenzylamine (-CH₂NH-cyclopropyl): This group is considered activating and an ortho-, para-director due to the electron-donating nature of the amine (via the methylene spacer). libretexts.org

The positions on the benzene ring are C1 (-CH₂NHR), C2 (-Br), C3 (-H), C4 (-H), C5 (-H), and C6 (-F). The available positions for substitution are C3, C4, and C5.

The -CH₂NH-cyclopropyl group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since C2 and C6 are already substituted, it strongly directs to C4.

The -Br group at C2 directs to its ortho (C1, C3) and para (C5) positions.

The -F group at C6 directs to its ortho (C1, C5) and para (C3) positions.

Combining these effects, the positions C3, C4, and C5 are all activated to some degree. The powerful activating and ortho-, para-directing nature of the benzylamine group is likely to be the dominant influence. Therefore, substitution at the C4 position (para to the benzylamine group) would be strongly favored. The positions C3 and C5 are also potential sites, influenced by the halogens. Steric hindrance from the adjacent substituents might also play a role in directing the incoming electrophile.

SubstituentElectronic EffectDirecting EffectFavored Position(s)
-CH₂NH-cyclopropylActivatingOrtho, ParaC4
-BrDeactivatingOrtho, ParaC3, C5
-FDeactivatingOrtho, ParaC3, C5

Cyclopropyl Ring-Opening Reactions and Associated Reaction Mechanisms

The cyclopropyl group is known for its significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. For N-cyclopropylamines, these reactions are often initiated by a one-electron oxidation of the nitrogen atom, leading to a nitrogen-centered radical cation. researchgate.net This intermediate can then undergo homolytic cleavage of one of the cyclopropyl C-C bonds.

The mechanism for the ring-opening of N-cyclopropylamines can proceed through several pathways:

Radical Mechanism: Oxidation of the amine nitrogen generates a radical cation. The strain of the three-membered ring facilitates the opening of the cyclopropane (B1198618) to form a more stable, distonic radical cation intermediate. This species can then be trapped by nucleophiles or undergo further rearrangement. beilstein-journals.org Studies on N-cyclopropyl-N-phenylamines have shown they can undergo autocatalytic radical ring-opening under aerobic conditions. researchgate.net

Dicationic Mechanism: In the presence of superacids, both the amine and the cyclopropane ring can be protonated, leading to a dicationic intermediate. nih.gov This highly electrophilic species can undergo ring-opening, followed by reaction with a nucleophile. For instance, trans-2-phenylcyclopropylamine reacts with benzene in the presence of triflic acid via a dicationic intermediate where the distal (C2-C3) bond of the cyclopropane ring is cleaved. nih.gov

Nitrenium Ion Pathway: Photolysis of N-aminopyridinium precursors can generate N-cyclopropyl nitrenium ions. These reactive intermediates can undergo ring expansion or ethylene elimination. For N-benzyl-N-cyclopropyl nitrenium ion, the major observed reaction is the elimination of ethylene to form benzylisonitrile. chemrxiv.org

For this compound, oxidative conditions or treatment with strong acids could potentially trigger such ring-opening reactions, leading to a variety of linear or rearranged products depending on the specific reagents and reaction pathways involved.

Transition Metal-Catalyzed Transformations Involving the Compound

This compound is a versatile substrate for transition metal-catalyzed cross-coupling reactions, owing to the presence of both an aryl bromide and a secondary amine.

Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is a powerful method for forming arylamines. nih.gov The subject compound can participate in this reaction in two distinct ways:

As the Aryl Halide Component: The C-Br bond can undergo oxidative addition to a Pd(0) catalyst. The resulting palladium complex can then couple with a primary or secondary amine to form a new C-N bond, displacing the bromine. This would result in a new amine at the C2 position of the ring.

As the Amine Component: The secondary N-H bond of the amine can couple with a different aryl or vinyl halide. This reaction would form a tertiary amine, with the nitrogen atom bonded to the cyclopropyl group, the 2-bromo-6-fluorobenzyl group, and the new aryl/vinyl group.

The choice of reaction conditions, particularly the ligand on the palladium catalyst and the base used, is crucial for achieving high yields and selectivity in these transformations. nih.govyoutube.com

Copper-Catalyzed Aminofluorination and Diamination Reactions

While aminofluorination and diamination are typically reactions that functionalize alkenes, the term in this context likely refers to copper-catalyzed C-N bond-forming reactions where this compound acts as a reactant. The most relevant reaction is the Chan-Lam coupling, which involves the copper-catalyzed reaction of an amine with a boronic acid. nih.gov

In a Chan-Lam type reaction, the N-H bond of the N-cyclopropylamine moiety could couple with an arylboronic acid in the presence of a copper catalyst, such as Cu(OAc)₂, and an oxidant (often air or O₂), to form a tertiary amine. acs.org

Absence of Detailed Research Findings on the Regioselectivity and Stereoselectivity of this compound

Despite a comprehensive search of available scientific literature, no specific studies detailing the regioselectivity and stereoselectivity of this compound in complex chemical transformations have been identified. The current body of public-domain research does not appear to contain in-depth mechanistic investigations or detailed experimental data on this particular compound's behavior in reactions where regiochemical or stereochemical outcomes are a primary focus.

The chemical structure of this compound presents several reactive sites, including the ortho-positioned bromine and fluorine atoms on the benzene ring, the secondary amine, and the cyclopropyl group. This suggests a potential for diverse reactivity and the possibility of controlling reaction pathways to achieve specific regio- and stereoisomers. However, without dedicated studies, any discussion of its regioselectivity and stereoselectivity would be purely speculative.

Generally, the regioselectivity in reactions involving such a molecule could be influenced by:

Electronic Effects: The electron-withdrawing nature of the fluorine and bromine atoms would affect the electron density of the aromatic ring, directing incoming reagents to specific positions.

Steric Hindrance: The bulky cyclopropyl and benzyl groups could sterically hinder certain reaction pathways, favoring others.

Directing Group Effects: The secondary amine could act as a directing group in certain metal-catalyzed reactions, influencing C-H activation or cross-coupling at specific positions.

Similarly, the stereoselectivity in transformations could be explored through:

Asymmetric Catalysis: The use of chiral catalysts could potentially lead to the enantioselective or diastereoselective formation of products.

Substrate Control: The inherent chirality of the molecule, if resolved into its enantiomers, could direct the stereochemical outcome of subsequent reactions.

While these principles are fundamental in organic chemistry, their specific application to this compound has not been documented in the reviewed literature. Detailed research findings, including data tables from specific chemical transformations, are therefore unavailable. Further experimental investigation is required to elucidate the regioselective and stereoselective behavior of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Cyclopropyl 2-bromo-6-fluorobenzylamine (B1280769), offering a detailed picture of its electronic landscape and energetic stability. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, can elucidate a variety of molecular characteristics.

At the heart of these studies is the determination of the molecule's ground-state electronic energy and its molecular orbital (MO) energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability; a larger gap generally implies lower reactivity. For N-Cyclopropyl 2-bromo-6-fluorobenzylamine, the electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring is expected to influence the energies of these frontier orbitals.

Furthermore, quantum chemical calculations can map the electrostatic potential (ESP) surface of the molecule. This surface illustrates the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such information is invaluable for predicting how the molecule might interact with other chemical species.

Illustrative Data Table: Calculated Electronic Properties

ParameterIllustrative ValueSignificance
Ground-State Energy-2580 HartreeRepresents the total electronic energy of the molecule in its most stable state.
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVA measure of the molecule's electronic stability and reactivity.
Dipole Moment2.1 DebyeQuantifies the overall polarity of the molecule arising from its charge distribution.

Molecular Docking and Simulation Studies for Ligand-Target Interactions (focusing on chemical binding characteristics)

Molecular docking and simulation studies are powerful computational techniques used to predict the binding orientation and affinity of a small molecule, such as this compound, to a larger biological target, typically a protein. These methods are instrumental in drug discovery and design, providing insights into the chemical characteristics that govern ligand-target interactions.

In a typical molecular docking study, a three-dimensional model of the target protein's binding site is used as a receptor. The this compound molecule is then computationally "docked" into this site in various possible conformations and orientations. A scoring function is employed to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The chemical binding characteristics that can be analyzed include:

Hydrogen Bonding: The fluorine atom and the nitrogen of the amine group in this compound could potentially act as hydrogen bond acceptors or donors, respectively, with appropriate residues in a protein's active site.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the target.

Hydrophobic Interactions: The cyclopropyl (B3062369) and phenyl groups are nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring can interact with other aromatic residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking interactions.

Molecular dynamics (MD) simulations can further refine the docked poses, providing a dynamic view of the ligand-target complex over time and helping to assess the stability of the predicted binding mode.

Illustrative Data Table: Predicted Binding Interactions

Interaction TypePotential Interacting Groups on CompoundPotential Interacting Amino Acid Residues
Hydrogen BondingAmine (-NH-)Aspartic Acid, Glutamic Acid
Halogen BondingBromo (-Br)Carbonyl oxygen of peptide backbone
Hydrophobic InteractionsCyclopropyl, Phenyl RingLeucine, Valine, Isoleucine
Pi-Pi StackingPhenyl RingPhenylalanine, Tyrosine, Tryptophan

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them.

The potential energy surface (PES) of the molecule can be mapped by systematically varying key dihedral angles, such as those around the C-C and C-N bonds connecting the phenyl ring, the methylene group, and the cyclopropylamine (B47189) moiety. For each conformation, the energy is calculated using quantum mechanical methods.

Illustrative Data Table: Relative Energies of Conformers

ConformerDihedral Angle (°C-C-N-C)Relative Energy (kcal/mol)Population (%)
A (Global Minimum)180 (anti)0.0075
B (Local Minimum)60 (gauche)1.520
C (Local Minimum)-60 (gauche)1.85

Prediction and Interpretation of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, the prediction of NMR chemical shifts is particularly relevant.

The 1H, 13C, and 19F NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations provide theoretical chemical shift values that can be compared with experimental data. Discrepancies between calculated and experimental shifts can often be resolved by considering different possible conformations of the molecule, as the chemical shift of a nucleus is sensitive to its local electronic environment, which changes with conformation.

The prediction of 19F NMR chemical shifts is a particularly active area of research, as fluorine is a common element in pharmaceuticals and its chemical shift is highly sensitive to its environment. nih.govnih.govresearchgate.net Computational methods can help in assigning the 19F resonance in the spectrum and provide insights into the electronic effects of the surrounding substituents. nih.govresearchgate.net

Illustrative Data Table: Predicted vs. Experimental NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
1H (CH2)3.953.92
1H (cyclopropyl CH)2.302.28
13C (aromatic C-Br)115.2114.8
13C (aromatic C-F)162.5162.1
19F-118.3-118.7

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, this could involve studying its synthesis or its potential reactions with other molecules.

By mapping the potential energy surface for a proposed reaction, computational chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure of the transition state provides crucial information about the geometry of the molecules as they are transforming.

For instance, computational studies could be used to investigate the N-alkylation reaction that forms the cyclopropylamine moiety or to explore the reactivity of the C-Br bond in nucleophilic substitution reactions. The calculated activation energies can provide a quantitative measure of the reaction rate, allowing for comparisons between different possible reaction pathways.

Illustrative Data Table: Calculated Energetics for a Hypothetical Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
Transition State 1First energy barrier+15.2
IntermediateA metastable species+5.6
Transition State 2Second energy barrier+12.8
ProductsFinal products-10.4

Design and Synthesis of Derivatives: Structure Property Relationship Spr Studies

Systematic Modification of the N-Cyclopropyl Moiety and its Impact on Chemical Behavior

The N-cyclopropyl group is a key structural feature that significantly influences the properties of the parent molecule. The inherent ring strain and unique electronic character of the cyclopropyl (B3062369) ring make it a valuable moiety in medicinal chemistry. longdom.orgscientificupdate.com It is often employed as a rigid linker or a bioisosteric replacement for other groups, such as alkenes or larger alkyl substituents. scientificupdate.com

The table below illustrates the impact of modifying the N-substituent on the properties of hypothetical N-substituted 2-bromo-6-fluorobenzylamine (B1280769) derivatives, based on general principles observed in related compound series.

Derivative N-Substituent Predicted Lipophilicity (LogP) Predicted Metabolic Stability Rationale for Predicted Change
1 CyclopropylModerateModerate to HighThe rigid cyclopropyl group can confer metabolic stability by blocking sites of oxidation. scientificupdate.com
2 IsopropylHigherLowerThe isopropyl group is more lipophilic but can be susceptible to aliphatic hydroxylation. acs.org
3 CyclobutylHigherModerateThe larger cyclobutyl ring increases lipophilicity compared to cyclopropyl. acs.org
4 MethylLowerVariableA smaller methyl group reduces lipophilicity but may alter binding interactions.
5 t-ButylMuch HigherHigherThe bulky t-butyl group can sterically shield the molecule from metabolic enzymes, increasing stability.

This table is illustrative and based on general principles of medicinal chemistry.

Varied Halogenation Patterns on the Benzene (B151609) Ring and Their Influence on Reactivity

The presence and positioning of halogen atoms on the benzene ring are critical determinants of the reactivity of N-Cyclopropyl 2-bromo-6-fluorobenzylamine derivatives. Halogens exert a strong inductive electron-withdrawing effect, which generally deactivates the aromatic ring towards electrophilic aromatic substitution. libretexts.orglibretexts.org However, they also possess non-bonding valence electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org

The reactivity of the benzene ring is influenced by the electronegativity and size of the halogen substituents. The order of reactivity for electrophilic aromatic substitution among halogens is generally F > Cl > Br > I, with fluorine being the most electronegative and least deactivating. libretexts.org In the parent compound, the fluorine at position 6 and bromine at position 2 create a specific electronic environment.

Varying the halogenation pattern can fine-tune the electronic properties and reactivity of the molecule. For example, replacing the bromine at position 2 with chlorine would be expected to slightly increase the ring's reactivity towards certain reactions due to chlorine's higher electronegativity and smaller size compared to bromine. libretexts.org Conversely, introducing additional deactivating groups would further decrease reactivity. libretexts.orgmsu.edu

The following table outlines the predicted effects of different halogenation patterns on the reactivity of the benzene ring in N-cyclopropyl benzylamine (B48309) derivatives.

Derivative Halogenation Pattern Predicted Reactivity towards Electrophilic Aromatic Substitution Directing Effect of Halogens
6 2-Bromo-6-fluoroDeactivatedOrtho, Para to each halogen
7 2-Chloro-6-fluoroSlightly more reactive than 2-bromo-6-fluoroOrtho, Para to each halogen
8 2,4-Dibromo-6-fluoroMore deactivated than 2-bromo-6-fluoroOrtho, Para to each halogen
9 2,6-DifluoroMore reactive than 2-bromo-6-fluoroOrtho, Para to each halogen
10 2-Bromo-4-chloro-6-fluoroMore deactivated than 2-bromo-6-fluoroOrtho, Para to each halogen

This table is based on established principles of aromatic chemistry. libretexts.orglibretexts.orgmsu.edu

Introduction of Additional Functional Groups on the Benzene Ring for Tuned Properties

For instance, the introduction of electron-donating groups (e.g., methoxy, methyl) can increase the electron density of the aromatic ring, potentially enhancing its reactivity in certain reactions and altering its binding mode. libretexts.orgmsu.edu Conversely, the introduction of electron-withdrawing groups (e.g., nitro, cyano) can further decrease the ring's reactivity and introduce new potential hydrogen bonding sites. libretexts.orgmsu.edu

In the context of developing bioactive compounds, the strategic placement of functional groups can lead to improved potency and selectivity. For example, in a series of phenyl-substituted benzylamine antimycotics, the introduction of an additional phenyl ring at a specific distance from the first was found to significantly enhance antifungal activity. nih.gov Similarly, the synthesis of amide derivatives containing a cyclopropane (B1198618) ring has shown that the nature of the substituents on the aryl group significantly influences antimicrobial activity. nih.gov

The table below provides hypothetical examples of how additional functional groups could be used to tune the properties of this compound derivatives.

Derivative Additional Functional Group at Position 4 Predicted Change in Polarity Potential for New Interactions
11 -OCH₃ (Methoxy)IncreasedHydrogen bond acceptor
12 -CN (Cyano)Significantly IncreasedHydrogen bond acceptor, dipole interactions
13 -NO₂ (Nitro)Significantly IncreasedHydrogen bond acceptor
14 -CH₃ (Methyl)DecreasedHydrophobic interactions
15 -COOH (Carboxylic Acid)Significantly IncreasedHydrogen bond donor and acceptor, ionic interactions

This table is illustrative and based on general chemical principles.

Stereochemical Variations and Their Role in Molecular Recognition and Selectivity

While the parent this compound is achiral, the introduction of stereocenters through derivatization can have a profound impact on its interaction with chiral biological macromolecules like enzymes and receptors. Stereoisomers of a compound can exhibit significantly different biological activities, a phenomenon that is central to modern drug design.

Stereocenters can be introduced in several ways, such as by modifying the cyclopropyl ring with substituents or by introducing a chiral center on the benzylic carbon or within a substituent on the aromatic ring. For example, the synthesis of cyclopropane-containing analogs of pharmacologically active compounds has shown that the presence of additional stereogenic centers on the cyclopropane bridge can allow for control of the compound's activity. researchgate.net

The role of stereochemistry in molecular recognition is a well-established principle. For instance, in the development of antifungal agents, specific stereoisomers often display the majority of the desired activity. While specific stereochemical studies on this compound derivatives are not widely published, the general principles of stereoselectivity in drug action would undoubtedly apply to this class of compounds.

Advanced Research Applications in Organic Synthesis and Materials Science

N-Cyclopropyl 2-bromo-6-fluorobenzylamine (B1280769) as a Versatile Building Block in the Synthesis of Complex Organic Molecules

N-Cyclopropyl 2-bromo-6-fluorobenzylamine serves as a highly versatile scaffold in the construction of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

The 2-bromo-6-fluorobenzyl core is particularly amenable to a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom can be readily displaced or utilized in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce new functional groups or to build larger molecular frameworks. The fluorine atom, in addition to influencing the reactivity of the aromatic ring, can also play a role in modulating the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability.

The N-cyclopropylamine group is a common motif in pharmacologically active compounds, as the cyclopropyl (B3062369) ring can introduce conformational rigidity and improve binding affinity to biological targets. nih.gov The secondary amine also provides a handle for further functionalization, such as acylation or alkylation, to generate a library of derivatives for structure-activity relationship (SAR) studies. For instance, in the development of inhibitors for enzymes like USP1/UAF1, which is implicated in non-small cell lung cancer, analogues with cyclopropyl groups have been synthesized to explore their inhibitory potency. acs.org

The synthesis of benzylamine (B48309) derivatives is a cornerstone of many organic synthesis endeavors. datapdf.comnih.gov The preparation of this compound itself can be envisioned through standard synthetic routes, such as the reductive amination of 2-bromo-6-fluorobenzaldehyde (B104081) with cyclopropylamine (B47189) or the N-alkylation of cyclopropylamine with 2-bromo-6-fluorobenzyl bromide. The resulting compound is a stable, readily handled intermediate for further synthetic elaboration. bldpharm.comaobchem.com

A representative synthetic pathway to a related compound, cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone, which is an intermediate for the drug prasugrel, involves the bromination of a ketone precursor. google.com This highlights the utility of bromo-fluoro-substituted aromatics in the synthesis of complex, high-value molecules.

Role in the Development of Catalytic Systems and Ligand Design

The structural features of this compound make it an attractive candidate for the design of novel ligands for catalytic systems. The nitrogen atom of the cyclopropylamine can coordinate to a metal center, and the aromatic ring can be further functionalized to create multidentate ligands.

The synthesis of 2,6-disubstituted benzylamine derivatives has been explored for their potential as reversible and selective inhibitors of copper amine oxidases. nih.gov This suggests that this compound could be a precursor for similar enzyme inhibitors or could be incorporated into ligands that mimic the active site of metalloenzymes.

The development of efficient catalysts for the synthesis of primary amines from alcohols often involves the use of nickel or other transition metals. acs.org Ligands derived from benzylamines can play a crucial role in stabilizing the metal center and influencing the selectivity of the catalytic process. The electronic properties of the 2-bromo-6-fluorobenzyl group can be fine-tuned to optimize the performance of such catalysts. For example, the electron-withdrawing nature of the fluorine atom can impact the electron density at the metal center, thereby affecting its catalytic activity.

Furthermore, tandem dehydrogenation/amination/reduction reactions for the production of benzylamines have been demonstrated using copper and gold catalysts. hw.ac.uk The design of ligands that can facilitate these multi-step processes is an active area of research, and this compound provides a platform for developing such ligands.

Integration into Novel Materials and Functional Systems with Unique Electronic or Optical Properties

The incorporation of fluorine atoms into organic molecules can have a profound impact on their electronic and optical properties. qualitas1998.netman.ac.uk Fluorination can lower the HOMO and LUMO energy levels of a molecule, which can be advantageous in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netelpub.ru

This compound, with its fluoro-substituted aromatic ring, can be used as a building block for the synthesis of such functional materials. The bromine atom provides a convenient point of attachment for polymerization or for the introduction of other functional groups through cross-coupling reactions. The resulting materials may exhibit interesting properties, such as enhanced thermal stability, improved charge transport characteristics, and tailored emission wavelengths.

For example, fluorinated functional materials are being explored for a wide range of applications, from catalysis to environmental protection. qualitas1998.net The synthesis of fluorinated amide derivatives has also been reported as a route to valuable building blocks for pharmaceuticals, dyes, and functional materials. nih.gov The unique combination of the fluoro and bromo substituents in this compound makes it a promising precursor for the development of highly heat-resistant materials for microelectronics and other advanced applications. researchgate.net

The study of fluorinated graphene has shown that the degree and pattern of fluorination can dramatically alter the electronic properties of the material. researchgate.netelpub.rumdpi.com Similarly, the incorporation of the 2-bromo-6-fluorobenzyl moiety into larger conjugated systems could lead to materials with tunable electronic and optical properties.

Utility in Chemical Biology as Molecular Probes for Mechanistic Studies

Molecular probes are essential tools in chemical biology for elucidating the mechanisms of biological processes. The structural features of this compound make it a suitable starting point for the design of such probes.

The cyclopropylamine moiety is known to be a feature in compounds that interact with specific biological targets. nih.gov By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, it is possible to create molecular probes that can be used to track the localization and interactions of a target protein or enzyme within a cell.

The bromo-substituent can be used to introduce a radiolabel, such as bromine-76 (B1195326) or bromine-77, for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. This would allow for the non-invasive visualization of the distribution of the probe in living organisms.

Furthermore, the synthesis of fluorinated derivatives of 7-benzylamino-2-phenyl-1,2,4-triazolo[1,5-a] datapdf.comnih.govresearchgate.nettriazin-5-amines has been shown to yield compounds with antiproliferative activity. researchgate.net this compound could be used to synthesize analogous compounds with potential as anticancer agents, and these could be further developed into probes to study the mechanisms of cancer cell death.

Application in High-Throughput Screening Methodologies for Research Discovery

High-throughput screening (HTS) is a powerful method for discovering new drug leads and for identifying compounds with desired biological activities. nih.gov The construction of diverse chemical libraries is a critical component of HTS. This compound is an ideal building block for the synthesis of such libraries.

The multiple points of diversification on the molecule allow for the rapid generation of a large number of analogues. For example, the bromine atom can be subjected to a variety of cross-coupling reactions with a diverse set of building blocks. The secondary amine can be acylated or alkylated with a wide range of reagents. This combinatorial approach can lead to the creation of a library of compounds with a high degree of structural diversity.

The development of high-throughput synthesis methods, such as those for creating azide (B81097) libraries for "click" chemistry, is essential for populating screening collections. rsc.org The functional handles on this compound are compatible with many of the reactions used in automated synthesis platforms.

Libraries of small molecules are often designed to have "lead-like" characteristics, with properties that are favorable for drug development. upenn.edu The physicochemical properties of this compound, such as its molecular weight and the presence of both hydrogen bond donors and acceptors, make it a suitable starting point for the synthesis of compounds that are likely to have good pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for preparing N-cyclopropyl 2-bromo-6-fluorobenzylamine, and how can purity be validated?

  • Methodological Answer : A common approach involves the alkylation of 2-bromo-6-fluorobenzylamine with cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Post-synthesis, purity can be validated using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Quantitative analysis via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. For example, the molecular ion peak (M+H⁺) should align with the theoretical molecular weight of 204.04 g/mol (C₇H₇BrFN) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include logP (lipophilicity), solubility, and stability. LogP can be determined experimentally via shake-flask methods or predicted using software like ACD/Labs Percepta . Solubility in polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) should be tested under controlled pH. Stability studies under varying temperatures (4°C, 25°C) and light exposure inform storage conditions. Differential Scanning Calorimetry (DSC) can assess thermal decomposition profiles .

Advanced Research Questions

Q. How does the N-cyclopropyl group influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The N-cyclopropyl moiety can enhance steric bulk and electronic effects, impacting target binding. For example, in fungicides, this group improves intrinsic activity by optimizing molecular interactions with enzyme active sites . However, in chaperone activity studies, N-cyclopropyl analogs (e.g., PAL-433) showed inactivity compared to N-tert-butyl or N-cyclobutyl derivatives, suggesting substituent size and conformational flexibility are critical .

Table 1: Impact of N-Alkyl Substituents on Chaperone Activity

SubstituentCompound ExampleActivity (% of Bupropion)
N-tert-butylBupropion100%
N-cyclobutylPAL-1007136%
N-cyclopropylPAL-43393% (inactive)
N-isopropylPAL-1467100% (inactive)
Source: Adapted from

Q. How should researchers resolve contradictions in SAR data involving N-cyclopropyl derivatives?

  • Methodological Answer : Contradictions (e.g., enhanced activity in fungicides vs. inactivity in chaperones) require domain-specific analysis. Compare experimental conditions (e.g., assay type, concentration ranges) and structural contexts (e.g., adjacent functional groups). For example, in fungicides, the N-cyclopropyl group is part of a larger pharmacophore with fluorinated aromatic systems, while in chaperones, its inactivity may stem from insufficient steric bulk . Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) and computational docking studies to probe binding modes.

Q. What strategies optimize synthetic yields of this compound while minimizing byproducts?

  • Methodological Answer :
  • Reagent Optimization : Use freshly distilled cyclopropyl bromide to avoid hydrolysis byproducts.
  • Temperature Control : Maintain reactions at 80–100°C to balance reactivity and decomposition.
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high-purity isolates (>95% by HPLC) .
  • Byproduct Analysis : Use LC-MS to identify halogen-exchange byproducts (e.g., fluorine-bromine displacement) and adjust stoichiometry to suppress them .

Data Contradiction and Validation

Q. What methodologies ensure reliability in interpreting contradictory bioactivity data?

  • Methodological Answer : Apply empirical contradiction analysis (ECA), which involves:
  • Replicability Checks : Repeat experiments under identical conditions.
  • Statistical Validation : Use ANOVA or t-tests to confirm significance thresholds.
  • Contextual Analysis : Compare results across related compounds (e.g., N-cyclopropyl vs. N-cyclobutyl analogs) to identify structural outliers .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., fungicidal vs. neurological applications) to identify trends masked in isolated experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.